molecular formula C19H16N8O5S2 B11435809 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11435809
M. Wt: 500.5 g/mol
InChI Key: HKXMPQMQRGVYCW-UHFFFAOYSA-N
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Description

2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of solvents like absolute ethanol and catalysts such as triethylamine can facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymes. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potent antimicrobial properties make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H16N8O5S2

Molecular Weight

500.5 g/mol

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N8O5S2/c1-9-23-24-18(34-9)20-12(28)8-33-16-13-15(25(2)19(30)26(3)17(13)29)21-14(22-16)10-4-6-11(7-5-10)27(31)32/h4-7H,8H2,1-3H3,(H,20,24,28)

InChI Key

HKXMPQMQRGVYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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